7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine
CAS No.:
Cat. No.: VC15885837
Molecular Formula: C11H13BrN4O
Molecular Weight: 297.15 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine -](/images/structure/VC15885837.png)
Specification
Molecular Formula | C11H13BrN4O |
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Molecular Weight | 297.15 g/mol |
IUPAC Name | 7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-3-amine |
Standard InChI | InChI=1S/C11H13BrN4O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15) |
Standard InChI Key | CXCAJTHSTPGIIA-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)N)Br |
Introduction
Structural and Physicochemical Properties
The molecular formula of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is C₁₁H₁₃BrN₄O, with a molecular weight of 321.16 g/mol. Key structural features include:
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A pyrazolo[4,3-c]pyridine core, which combines a five-membered pyrazole ring fused to a six-membered pyridine ring at the 4,3-c positions.
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A bromine atom at the 7-position of the pyridine ring, enhancing electrophilic substitution potential.
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A tetrahydro-2H-pyran-2-yl (THP) group at N1, serving as a protective moiety for the amine during synthetic manipulations.
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A primary amine at the 3-position of the pyrazole ring, enabling hydrogen bonding and nucleophilic reactivity.
The THP group improves solubility in organic solvents, while the bromine atom introduces steric and electronic effects that influence regioselectivity in cross-coupling reactions .
Synthetic Methodologies
Core Formation: Pyrazolo[4,3-c]pyridine Construction
The synthesis begins with constructing the pyrazolo[4,3-c]pyridine scaffold. A validated approach involves cyclocondensation of 3-aminopyridine-4-carbonitrile with hydrazine derivatives under acidic conditions . For example:
This step typically achieves yields of 65–75%, with purity confirmed via HPLC and H NMR .
Bromination at the 7-Position
Electrophilic bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The reaction proceeds via radical intermediates, with the bromine atom preferentially occupying the 7-position due to electronic directing effects of the pyridine nitrogen :
Isolation via column chromatography (hexane/ethyl acetate) yields 60–70% product.
THP Protection of the N1 Amine
The THP group is introduced using 3,4-dihydro-2H-pyran and a catalytic acid (e.g., p-toluenesulfonic acid) in dichloromethane:
Reaction completion is monitored by TLC, with yields averaging 85% .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), biaryl derivatives are synthesized for structure-activity relationship (SAR) studies:
This method enables diversification for medicinal chemistry applications .
Amine Derivatization
The 3-amine group participates in:
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Acylation: Treatment with acetyl chloride yields acetamide derivatives.
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Sulfonylation: Reaction with benzenesulfonyl chloride forms sulfonamides.
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Schiff base formation: Condensation with aldehydes produces imine-linked conjugates .
Biological Activity and Applications
Antiproliferative Effects
Comparative Analysis with Analogues
Compound | Molecular Weight (g/mol) | Key Feature | Biological Activity (IC₅₀) |
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7-Bromo-THP-pyrazolo[4,3-c]pyridin-3-amine | 321.16 | Bromine at 7, THP at N1 | 8–12 µM (MCF-7) |
5-Bromo-THP-pyrazolo[3,4-b]pyridine | 282.14 | Bromine at 5 | 15–20 µM (A549) |
Unsubstituted pyrazolo[4,3-c]pyridin-3-amine | 160.18 | No bromine/THP | >50 µM |
The 7-bromo-THP derivative demonstrates superior potency, attributed to enhanced target binding and metabolic stability .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity in bromination: Competing bromination at the 5-position occurs in 10–15% of cases, necessitating careful purification.
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THP deprotection: Acidic conditions (e.g., HCl/MeOH) required for THP removal risk degrading the amine group.
Research Opportunities
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Proteolysis-targeting chimera (PROTAC) design: The amine group could anchor E3 ligase ligands for targeted protein degradation.
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Boron neutron capture therapy (BNCT): Replacement of bromine with B isotopes may enable radiotherapy applications.
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